(2'R)-2'-Deoxy-3',5'-bis-O-[(1,1-dimethylethyl)dimethylsilyl]-2'-fluoro-2'-methyl-uridine
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Overview
Description
The compound contains a uridine moiety, which is a glycosylated pyrimidine-analog containing uracil attached to a ribose ring (or more specifically a ribofuranose) via a β-N1-glycosidic bond . It is one of the five standard nucleosides which make up nucleic acids, the others being adenosine, thymidine, cytidine and guanosine. The only difference in ribose and deoxyribose is the presence of a hydroxyl group in ribose at the 2’ position .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the protection of the uridine moiety, followed by the introduction of the fluoro and methyl groups at the 2’ position. The tert-butyldimethylsilyl (TBDMS) protecting groups could be introduced using TBDMS chloride in the presence of a base .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the uridine moiety and the various substituents at the 2’ position. The presence of the fluorine would add an element of polarity to the molecule .Chemical Reactions Analysis
This compound, due to the presence of the reactive fluorine atom, might undergo various substitution reactions. Also, the presence of the ester group opens up possibilities for reactions such as hydrolysis .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the exact structure and the positions of the substituents. Factors such as polarity, size, and the presence of the fluorine atom would all play a role .Mechanism of Action
Safety and Hazards
Future Directions
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for (2'R)-2'-Deoxy-3',5'-bis-O-[(1,1-dimethylethyl)dimethylsilyl]-2'-fluoro-2'-methyl-uridine involves the protection of the hydroxyl groups, followed by the introduction of the fluorine atom and the deprotection of the silyl groups.", "Starting Materials": [ "2'-Deoxyuridine", "Tert-butyldimethylsilyl chloride", "Triethylamine", "Methanol", "Acetic anhydride", "Hydrochloric acid", "Sodium bicarbonate", "Tetra-n-butylammonium fluoride", "Trimethylsilyl trifluoromethanesulfonate", "2'-Fluoro-2'-methyluridine" ], "Reaction": [ "Protection of the 3'- and 5'-hydroxyl groups of 2'-deoxyuridine with tert-butyldimethylsilyl chloride and triethylamine in methanol", "Acetylation of the 2'-hydroxyl group with acetic anhydride and triethylamine in methanol", "Deprotection of the 3'- and 5'-hydroxyl groups with hydrochloric acid in methanol", "Introduction of the fluorine atom at the 2'-position with tetra-n-butylammonium fluoride and 2'-fluoro-2'-methyluridine in acetonitrile", "Protection of the 2'-hydroxyl group with trimethylsilyl trifluoromethanesulfonate and triethylamine in acetonitrile", "Deprotection of the 3'- and 5'-silyl groups with hydrochloric acid in methanol" ] } | |
CAS No. |
1393526-40-3 |
Molecular Formula |
C₂₂H₄₁FN₂O₅Si₂ |
Molecular Weight |
488.74 |
Origin of Product |
United States |
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